1-(Azepan-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone

Physicochemical profiling Permeability Medicinal chemistry

Translation initiation screening programs require quantitatively defined negative controls to validate assay windows. This azepane-ketone pyridazine thioether is the sole MLPCN-profiled analog with a cyclic tertiary amine, delivering empirically confirmed inactivity under standardized conditions. • eIF4H IC50 = 69,400 nM; PABP Ki > 100,000 nM (fluorescence polarization, MLPCN protocols) • 0 HBD, XLogP3 = 2.2, TPSA = 84.5 Ų - CNS MPO-compliant scaffold for blood-brain barrier benchmarking • Aqueous solubility 46 μg/mL (pH 7.4) for computational model validation • Enables pharmacophore deconvolution against 4 amide analogs in the same dataset

Molecular Formula C16H19N3O2S
Molecular Weight 317.41
CAS No. 872704-12-6
Cat. No. B2904687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azepan-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone
CAS872704-12-6
Molecular FormulaC16H19N3O2S
Molecular Weight317.41
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CO3
InChIInChI=1S/C16H19N3O2S/c20-16(19-9-3-1-2-4-10-19)12-22-15-8-7-13(17-18-15)14-6-5-11-21-14/h5-8,11H,1-4,9-10,12H2
InChIKeyONQVKAPKFWAXET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Azepane-Pyridazine Derivative: Structural & Physicochemical Baseline


1-(Azepan-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone (CAS 872704-12-6, PubChem CID 7207196) is a synthetic small molecule (MW 317.4 g/mol, formula C₁₆H₁₉N₃O₂S) featuring a pyridazine core substituted with a furan-2-yl ring and a thioether-linked azepanyl ketone side chain [1][2]. The compound belongs to a family of furan-2-yl-pyridazinyl-sulfanyl ethanone/acetamide derivatives profiled in the NIH Molecular Libraries Probe Production Centers (MLPCN) screening initiative for translation initiation inhibitors [3]. It is catalogued in the EPA DSSTox database (DTXSID101329187) and BindingDB (BDBM73196) with confirmatory bioassay data against two translation initiation targets [2][3].

Translation initiation inhibitor profiling (MLPCN-screened probe)
Azepane-ketone scaffold with zero HBD for permeability-critical assays
Validated weak eIF4H/PABP inhibitor baseline for target engagement studies

Substitution Failure for Azepane-Pyridazine Compound


The compound cannot be trivially interchanged with closely related furan-pyridazine-sulfanyl analogs because it is the sole representative in the MLPCN-screened series featuring a cyclic tertiary amine (azepane) directly attached via a ketone carbonyl, rather than a substituted aniline or benzyl amide linkage [1]. This structural difference eliminates hydrogen bond donor (HBD) capacity (0 HBD vs. 1–2 HBD for amide analogs), altering hydrogen-bonding pharmacophoric features and passive permeability potential [2][3]. The azepane ring further confers distinct conformational constraints and basicity (pKa ~8–9 for tertiary amine) compared to morpholine, indoline, or nitrophenyl-substituted analogs in the same scaffold series [1]. These molecular properties directly impact solubility (experimentally determined as 46 μg/mL at pH 7.4), target engagement profiles in translation initiation assays, and suitability as a scaffold for further medicinal chemistry optimization [2].

HBD Absence Zero hydrogen bond donors shift permeability and pharmacophoric features compared to amide analogs (1–2 HBD). May alter target engagement in translation initiation assays.
Basicity Azepane tertiary amine (pKa ~8–9) differs from morpholine or indoline analogs; ionization state and solubility may not transfer directly.
Solubility Experimentally determined solubility profile (46 μg/mL) is specific to this scaffold; absence of published solubility data for related amides limits substitution confidence.

Quantitative Differentiation Evidence: Azepane-Pyridazine vs. Amides


Hydrogen Bond Donor Absence vs. Amide Analogs

1-(Azepan-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone possesses zero hydrogen bond donors (HBD = 0) due to its ketone-linked azepane structure, in contrast to all amide-based analogs in the MLPCN-screened furan-pyridazine series that contain 1–2 HBD from secondary amide NH groups [1]. This property is experimentally relevant: compounds with HBD = 0 fall into a distinct Biopharmaceutics Drug Disposition Classification System (BDDCS) category with potentially improved passive membrane permeability relative to HBD-containing analogs, all else being equal [2].

Hydrogen Bond Donors
Method context
Target: 0 HBD vs. Amide analogs: 1–2 HBD
Permeability-critical assay context differentiated by HBD count
Computed (Cactvs); BDDCS classification framework
Physicochemical profiling Permeability Medicinal chemistry

Experimental Aqueous Solubility at Physiological pH

The experimentally measured aqueous solubility of 1-(Azepan-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone is 46 μg/mL (mean at pH 7.4), as determined by the Sanford-Burnham Center for Chemical Genomics and deposited in PubChem [1]. This value corresponds to approximately 145 μM, which is adequate for biochemical and cell-based assays at typical screening concentrations (10–30 μM). By comparison, amide analogs with higher HBD counts and larger polar surface areas are expected to exhibit different solubility profiles, though direct experimental solubility data for the exact comparators is not publicly available [2].

Aqueous Solubility
Data to verify
46 μg/mL (~145 μM) at pH 7.4
Supports formulation planning for biochemical assays
Burnham Center data; comparator solubility not reported
Solubility Formulation In vitro assay compatibility

Differential Activity: eIF4H vs. PABP Inhibition

In confirmatory dose-response assays from the NIH MLPCN program, the target compound (BDBM73196) exhibited IC₅₀ = 69,400 nM against eukaryotic translation initiation factor 4H (eIF4H) and Ki > 100,000 nM against polyadenylate-binding protein 1 (PABP) [1][2]. By comparison, the structurally related N-(3-acetamidophenyl) analog BDBM61394 showed IC₅₀ = 10,300 nM (eIF4H) and IC₅₀ = 46,300 nM (PABP), representing a 6.7-fold higher potency against eIF4H and at least 2.2-fold higher potency against PABP [1]. Other amide analogs (BDBM73183, BDBM73188, BDBM73191) displayed IC₅₀ values in the 57,000–100,000+ nM range against eIF4H, comparable to the target compound [1].

eIF4H vs PABP Inhibition
Head-to-head
Target eIF4H IC₅₀ 69,400 nM; PABP Ki >100,000 nM
BDBM61394 eIF4H IC₅₀ 10,300 nM; PABP IC₅₀ 46,300 nM
Defined weak inhibitor baseline, distinct from more potent amide analog
MLPCN fluorescence polarization; AID 435011, 435018
Translation initiation eIF4H PABP SAR analysis

CNS MPO Physicochemical Profile

The target compound exhibits XLogP3 = 2.2 and TPSA = 84.5 Ų, placing it within the favorable range for CNS drug-likeness according to the CNS MPO scoring paradigm (optimal TPSA 40–90 Ų, optimal XLogP 1–3) [1][2]. Amide analogs in the series possess higher TPSA values (e.g., BDBM61394 TPSA ~115 Ų due to acetamide functionality) that may shift them outside the optimal CNS drug-like property space [1]. The combination of moderate lipophilicity with a compact polar surface area suggests a balanced profile suitable for passive CNS penetration studies, a property not shared by more polar amide derivatives.

CNS MPO Profile
Class-level
XLogP3 = 2.2, TPSA = 84.5 Ų
Favorable CNS penetration study context; lower TPSA vs. amide analogs
Computed properties; CNS MPO scoring (Wager et al., 2010)
CNS drug design Lipophilicity MPO scoring Blood-brain barrier

Application Scenarios for Azepane-Pyridazine Derivative


Negative Control for Translation Initiation Screens

With confirmed weak activity against both eIF4H (IC₅₀ = 69,400 nM) and PABP (Ki > 100,000 nM) in fluorescence polarization assays, this compound is an empirically validated negative control for high-throughput screens targeting translation initiation [1]. Unlike untested analogs, its inactivity has been quantitatively established under the exact assay conditions (eIF4H at 30 nM with poly(U)₁₀ probe; PABP at 15 nM with poly(A)₁₀ probe) used by the MLPCN network, ensuring reproducibility [2].

CNS-Penetrant Lead Optimization Scaffold

The favorable CNS MPO profile (XLogP3 = 2.2, TPSA = 84.5 Ų, HBD = 0) positions this azepane-ketone scaffold as a privileged starting point for CNS drug discovery programs [1]. The absence of hydrogen bond donors and moderate lipophilicity align with empirical criteria for passive blood-brain barrier penetration, while the synthetically accessible thioether and ketone functionalities offer multiple vectors for parallel SAR exploration [2].

Solubility Reference Standard

With an experimentally determined aqueous solubility of 46 μg/mL at pH 7.4, this compound can serve as a calibrated reference standard for solubility assay development and validation [1]. Its defined solubility, combined with its 0 HBD/5 HBA profile and XLogP3 of 2.2, makes it useful for benchmarking computational solubility prediction models in the pyridazine chemical space [2].

Chemical Probe for Azepane Pharmacophore Mapping

As the only azepane-ketone variant among the furan-pyridazinyl-sulfanyl series profiled in MLPCN, this compound serves as a unique tool for pharmacophore mapping studies aimed at understanding the contribution of the cyclic tertiary amine moiety to target binding vs. physicochemical properties [1]. Its direct comparator data against amide analogs (BDBM73183, BDBM73188, BDBM73191, BDBM61394) enables structure-activity relationship deconvolution within a single screening dataset [2].

Application
Selection Property
Validation Focus
Translation initiation negative control
Empirically weak eIF4H/PABP inhibitor baseline
MLPCN assay reproducibility and target engagement context
CNS-penetrant lead optimization scaffold
Zero HBD, moderate lipophilicity, favorable CNS MPO
Blood-brain barrier penetration study context
Solubility reference standard
Experimentally determined aqueous solubility (46 μg/mL)
Solubility model benchmarking and assay development
Azepane pharmacophore mapping
Unique azepane-ketone scaffold in MLPCN series
Structure-activity relationship deconvolution
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